Product packaging for Allyl trimethylhexanoate(Cat. No.:CAS No. 68132-80-9)

Allyl trimethylhexanoate

Cat. No.: B1617233
CAS No.: 68132-80-9
M. Wt: 198.3 g/mol
InChI Key: DMPNGAXZQQAONL-UHFFFAOYSA-N
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Description

Contextualization of Allyl Esters within Contemporary Organic Chemistry Research

Allyl esters represent a significant class of compounds in modern organic synthesis, valued for their unique reactivity and versatility. They serve as crucial intermediates and are employed in a wide range of chemical transformations. nih.gov One of their most notable roles is as protecting groups for carboxylic acids, particularly in the synthesis of complex molecules like O-glycopeptides. acs.orgtandfonline.com The allyl group can be selectively removed under mild conditions, often using palladium(0) catalysts, which preserves other sensitive functional groups within the molecule. tandfonline.com

The synthesis of allyl esters is a focal point of considerable research, with methodologies evolving to enhance efficiency, selectivity, and environmental compatibility. Traditional esterification methods involve the reaction of a carboxylic acid with allyl alcohol, often under acidic catalysis. chemicalbook.com More advanced and catalytic approaches have been developed, including methods that bypass the need for pre-oxidized substrates. For instance, a palladium(II)/sulfoxide-catalyzed C-H oxidation method allows for the direct coupling of carboxylic acids with terminal olefins to form (E)-allylic esters with high selectivity. nih.gov Furthermore, chemoenzymatic strategies, which combine the catalytic activity of metal complexes and enzymes, have been devised. A combination of a vanadium-oxo compound and a lipase (B570770), for example, enables the dynamic kinetic resolution of racemic allyl alcohols to produce optically active allyl esters. organic-chemistry.org

Allyl esters are not merely protected forms of carboxylic acids; they are versatile substrates for further functionalization. The double bond in the allyl moiety can participate in various addition and cycloaddition reactions. nih.gov Recent research has expanded their reaction profiles, demonstrating their involvement in photoinduced, phosphine-catalyzed 1,3-carbobromination, which proceeds through a radical mechanism involving a 1,2-radical migration. nih.gov This reactivity opens new avenues for creating complex molecular architectures from readily available starting materials.

Significance of the Allyl Moiety in Diverse Chemical Transformations

The allyl group, with the structure −CH₂−CH=CH₂, is a cornerstone functional group in organic chemistry, imparting heightened reactivity to molecules in which it is present. wikipedia.org Its significance stems from the unique electronic properties of the allylic system. The C-H bonds at the allylic position (the carbon atom adjacent to the double bond) are weaker than typical sp³ C-H bonds, making them more susceptible to reactions such as oxidations and radical substitutions. wikipedia.org

A defining characteristic of the allyl group is its ability to stabilize intermediates. Allylic cations, anions, and radicals all benefit from resonance stabilization, where the charge or unpaired electron is delocalized over the terminal carbon atoms of the three-carbon system. wikipedia.org This stability makes allylic species common intermediates in a multitude of reactions.

The reactivity of the allyl moiety is harnessed in a wide array of chemical transformations:

Allylation: This is a fundamental process that involves the introduction of an allyl group onto a substrate. wikipedia.org Transition-metal catalyzed allylic alkylation is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds.

Allylic Oxidation: The allylic position can be selectively oxidized to introduce new functional groups. For example, selenium dioxide is a classic reagent for converting alkenes into allylic alcohols. wikipedia.org

Rearrangement Reactions: The allyl group is famous for its participation in sigmatropic rearrangements, most notably the Claisen rearrangement, where an allyl aryl ether rearranges to form a C-allyl phenol. ncsu.edu This reaction is a valuable method for forming carbon-carbon bonds. ncsu.edu

Polymer Chemistry: The double bond of the allyl group is a reactive handle for polymerization and polymer modification. Allyl-terminated polymers are an important class of materials that can be functionalized through various chemical reactions, finding use in biomedical applications like drug delivery and tissue engineering. mdpi.com

The presence of the allyl group in a molecule like allyl trimethylhexanoate thus provides a site for a diverse range of potential chemical modifications, making it a subject of interest for synthetic chemists exploring the construction of complex molecular frameworks.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H22O2 B1617233 Allyl trimethylhexanoate CAS No. 68132-80-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68132-80-9

Molecular Formula

C12H22O2

Molecular Weight

198.3 g/mol

IUPAC Name

prop-2-enyl 5,5-dimethylheptanoate

InChI

InChI=1S/C12H22O2/c1-5-10-14-11(13)8-7-9-12(3,4)6-2/h5H,1,6-10H2,2-4H3

InChI Key

DMPNGAXZQQAONL-UHFFFAOYSA-N

SMILES

CCC(C)(C)CCCC(=O)OCC=C

Canonical SMILES

CCC(C)(C)CCCC(=O)OCC=C

Other CAS No.

68132-80-9

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies and Pathways for Allyl Trimethylhexanoate

Esterification Reactions for Allyl Ester Synthesis

The most conventional method for producing esters is through the direct reaction of a carboxylic acid with an alcohol, a process known as Fischer-Speier esterification. For allyl trimethylhexanoate, this involves the reaction between 3,5,5-trimethylhexanoic acid and allyl alcohol.

Direct esterification is an equilibrium-limited reaction that typically requires a catalyst to achieve reasonable reaction rates and yields. The common industrial approach involves reacting 3,5,5-trimethylhexanoic acid with allyl alcohol in the presence of a strong acid catalyst.

Catalytic Systems:

Homogeneous Acid Catalysts: Strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are frequently used due to their low cost and high activity. Another option is acetyl chloride, which can act as both a catalyst and a dehydrating agent to help shift the reaction equilibrium.

Heterogeneous Acid Catalysts: To simplify catalyst removal and product purification, solid acid catalysts are an attractive alternative. These include acidic ion-exchange resins, zeolites, and metal oxides like ZnO and TiO₂. researchgate.net These catalysts offer the advantages of being easily separated from the reaction mixture, potential for regeneration and reuse, and often lead to fewer corrosion issues. researchgate.net

The fundamental mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the oxygen atom of the allyl alcohol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester and regenerate the acid catalyst.

Optimizing the reaction conditions is crucial for maximizing the yield of this compound while minimizing side reactions and production costs. Key parameters that are typically investigated include temperature, molar ratio of reactants, catalyst loading, and reaction time.

Temperature: Reactions are often conducted under reflux conditions, with temperatures typically ranging from 100-140°C, depending on the solvent and specific setup.

Molar Ratio: To drive the equilibrium towards the product side, a slight to significant excess of one reactant, usually the less expensive alcohol, is employed. For instance, in analogous esterifications, molar ratios of alcohol to acid as high as 9:1 have been used to ensure high conversion rates.

Water Removal: As water is a byproduct of the reaction, its continuous removal (e.g., through azeotropic distillation with a solvent like toluene (B28343) or by using a Dean-Stark apparatus) is a standard technique to shift the equilibrium and achieve higher conversion.

Catalyst Loading: The amount of catalyst must be optimized. While higher loading can increase the reaction rate, it can also lead to unwanted side reactions, such as the dehydration of allyl alcohol, and increases costs associated with the catalyst and its eventual removal or neutralization.

Table 1: Parameters for Optimizing Direct Esterification of 3,5,5-Trimethylhexanoic Acid

Parameter Typical Range/Condition Purpose & Considerations
Catalyst Sulfuric Acid, p-TsOH, Ion-Exchange Resins To increase reaction rate. Choice affects purification and environmental impact.
Temperature 100 - 140 °C (Reflux) Balances reaction rate against potential for side reactions and reactant volatility.
Reactant Ratio 1:1 to 1:9 (Acid:Alcohol) An excess of allyl alcohol can shift equilibrium to favor product formation.
Reaction Time Several hours Monitored by techniques like GC to determine when equilibrium or maximum conversion is reached.
Water Removal Azeotropic Distillation Crucial for driving the reaction to completion by Le Chatelier's principle.

Advanced Synthetic Routes Utilizing Allylic Intermediates

Modern organic synthesis has moved towards developing more sophisticated and efficient methods for creating chemical bonds. For allyl esters, this includes routes that utilize the unique reactivity of allylic systems, often through transition-metal catalysis. These methods can offer higher selectivity and functional group tolerance compared to traditional esterification.

Palladium-Catalyzed Allylic C-H Oxidation: A powerful strategy involves the direct coupling of a carboxylic acid with a terminal olefin via the activation of an allylic C-H bond. acs.org This reaction, often catalyzed by a Pd(II)/sulfoxide system, allows for the formation of (E)-allylic esters with high regio- and stereoselectivity. acs.orgnih.gov This approach avoids the need to pre-synthesize the allyl alcohol, instead using a simpler olefin feedstock.

Copper-Catalyzed Allylic Oxidation: Copper-based catalysts have also been developed for the synthesis of allylic esters. The classic Kharasch-Sosnovsky reaction utilizes a copper salt to catalyze the reaction of an olefin with a perester. acs.org More recent advancements include the use of immobilized copper complexes for the cross-dehydrogenative coupling of alkanes and carboxylic acids, which can produce allylic esters with high yields. mdpi.com These heterogeneous catalysts can be easily recovered and reused, adding a practical advantage. mdpi.com

Deacylative Allylation: This method involves the in-situ generation of an allylic acetate (B1210297) and a carbanion from an allylic alcohol and a ketone pronucleophile through a retro-Claisen activation. nih.gov In the presence of a palladium catalyst, these intermediates undergo coupling to form a new C-C bond, representing an alternative conceptual approach to allylation. nih.gov

Asymmetric Allylic Esterification: For the synthesis of chiral allylic esters, enantioselective methods have been developed. These often involve converting a prochiral allylic alcohol into an intermediate like a trichloroacetimidate, which then reacts with a carboxylic acid in the presence of a chiral palladium catalyst to yield an enantioenriched allylic ester. nih.gov

Table 2: Comparison of Advanced Catalytic Routes for Allyl Ester Synthesis

Synthetic Route Catalyst System Key Intermediates Advantages
Allylic C-H Oxidation Pd(II)/Sulfoxide η³-Allylpalladium complex Direct use of olefins; high regio- and stereoselectivity. acs.orgnih.gov
Kharasch-Sosnovsky Reaction Copper(I) or Copper(II) salts Allyl radical Classical method for allylic oxidation. acs.org
C(sp³)-H Bond Activation Immobilized Copper Complexes Allylic radical Utilizes heterogeneous, reusable catalysts. mdpi.com
Asymmetric Allylic Alkylation Chiral Palladium Complexes Allylic trichloroacetimidate Provides access to chiral, enantioenriched products. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.inmdpi.com These principles are increasingly important in the chemical industry for both environmental and economic reasons.

Key green chemistry principles applicable to this compound synthesis include:

Catalysis: Using catalytic reagents is superior to stoichiometric reagents because catalysts are used in small amounts and can be recycled, reducing waste. mlsu.ac.in Both the acid-catalyzed direct esterification and the advanced transition-metal-catalyzed routes adhere to this principle.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Direct esterification has a good atom economy, with water being the only byproduct.

Use of Renewable Feedstocks: While the petrochemical-derived components of this compound are not renewable, the principles encourage exploring bio-based sources for starting materials in the future. mlsu.ac.in

Safer Solvents and Auxiliaries: The ideal synthesis would avoid solvents altogether (a solvent-free system) or use innocuous solvents like water. mlsu.ac.inscielo.br

Biocatalysis in Ester Synthesis: A prominent green alternative to traditional chemical synthesis is the use of enzymes as catalysts (biocatalysis). acs.org Lipases are particularly effective for ester synthesis and can operate under very mild and green conditions. scielo.brmdpi.com

Mechanism and Advantages: Lipases catalyze esterification via a two-step "Ping-Pong Bi-Bi" mechanism, involving an acyl-enzyme intermediate. mdpi.com This enzymatic route offers several benefits:

Mild Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, reducing energy consumption. researchgate.net

High Selectivity: Lipases exhibit high chemo-, regio-, and enantioselectivity, which minimizes the formation of byproducts and simplifies purification. acs.orgmdpi.com

Reduced Waste: The use of harsh acid or base catalysts is eliminated, avoiding the need for neutralization steps and reducing salt waste.

Solvent-Free Options: Many lipase-catalyzed esterifications can be performed in solvent-free systems, where the liquid substrates themselves form the reaction medium. scielo.br

Implementation: For the synthesis of this compound, a lipase (B570770) such as immobilized Candida antarctica lipase B (often sold as Novozym 435) could be used to catalyze the direct esterification of 3,5,5-trimethylhexanoic acid and allyl alcohol. Immobilizing the enzyme on a solid support allows for easy recovery and reuse, which is crucial for making the process economically viable, as enzymes can be costly. mdpi.com

Table 3: Green Chemistry Comparison: Traditional vs. Enzymatic Ester Synthesis

Feature Traditional Acid Catalysis Lipase-Catalyzed Biocatalysis
Temperature High (e.g., >100°C) Mild (e.g., 30-60°C) researchgate.net
Catalyst Strong mineral acids (H₂SO₄) Enzymes (e.g., Lipases) scielo.br
Byproducts Potential for dehydration/side reactions High selectivity, minimal byproducts. acs.org
Solvent Often requires organic solvents Can be run in solvent-free systems. scielo.br
Downstream Processing Catalyst neutralization, extensive purification Simple catalyst filtration (if immobilized).
Environmental Impact Higher energy use, corrosive reagents Lower energy use, biodegradable catalyst.

Chemical Reactivity and Mechanistic Investigations of Allyl Trimethylhexanoate

Hydrolysis Pathways and Products

The ester functional group in allyl trimethylhexanoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield an alcohol and a carboxylic acid. This process can be initiated under acidic, basic, or enzymatic conditions, with each pathway proceeding through distinct mechanisms.

Ester hydrolysis can be effectively catalyzed by either acid or base. jk-sci.com These reactions are fundamental in organic chemistry and their mechanisms are well-studied. ucalgary.ca

Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis of an ester is the reverse of the Fischer esterification reaction. ucalgary.cachemistrysteps.com The process is an equilibrium, typically driven to completion by using a large excess of water. chemistrysteps.com The mechanism begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. ucalgary.cayoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. ucalgary.cayoutube.com Following a series of proton transfers, the alcohol moiety (allyl alcohol) is eliminated as a leaving group, and subsequent deprotonation yields the carboxylic acid (3,5,5-trimethylhexanoic acid) and regenerates the acid catalyst. ucalgary.ca

For allyl esters, two primary mechanisms are considered:

A_AC_2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular): This is the most common pathway, involving the mechanism described above where the nucleophile (water) attacks the acyl carbon.

A_AL_1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular): This pathway involves the cleavage of the bond between the oxygen and the allyl group. It is possible for allyl esters because the departure of the allyl group results in the formation of a resonance-stabilized allyl cation. This mechanism is more likely under conditions that favor carbocation formation. chemistrysteps.com

The sterically hindered 3,5,5-trimethylhexanoate group may slow the rate of the A_AC_2 mechanism due to impeding the nucleophilic attack on the carbonyl carbon.

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis, also known as saponification, is an irreversible process. chemistrysteps.commasterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling the alkoxide (allyloxide) as the leaving group. masterorganicchemistry.com The final, irreversible step is a rapid acid-base reaction where the newly formed carboxylic acid protonates the basic allyloxide, yielding a carboxylate salt and allyl alcohol. chemistrysteps.commasterorganicchemistry.com An acidic workup is required to protonate the carboxylate and obtain the final 3,5,5-trimethylhexanoic acid product. masterorganicchemistry.com

Condition Mechanism Type Key Steps Reversibility
Acidic A_AC_2 / A_AL_11. Carbonyl Protonation2. Nucleophilic attack by H₂O3. Proton Transfer4. Elimination of AlcoholReversible
Basic B_AC_21. Nucleophilic attack by OH⁻2. Elimination of Alkoxide3. Deprotonation of Carboxylic AcidIrreversible

Enzymes, particularly those from the hydrolase class such as lipases and esterases, are highly efficient catalysts for the hydrolysis of ester bonds. wur.nl Lipases are widely utilized in organic synthesis due to their high selectivity (chemo-, regio-, and stereoselectivity) and ability to function under mild conditions. mdpi.com

The enzymatic hydrolysis of esters like this compound involves the enzyme's active site, which typically contains a catalytic triad (B1167595) of amino acid residues (e.g., serine, histidine, and aspartate). The mechanism proceeds via an acyl-enzyme intermediate. The serine residue's hydroxyl group acts as a nucleophile, attacking the ester's carbonyl carbon. This forms a tetrahedral intermediate which then releases the alcohol component (allyl alcohol). The resulting acyl-enzyme intermediate is subsequently hydrolyzed by a water molecule, regenerating the free enzyme and releasing the carboxylic acid (3,5,5-trimethylhexanoic acid).

The efficiency and selectivity of enzymatic hydrolysis can be significantly influenced by the structure of the ester substrate. nih.gov Factors such as the chain length of the carboxylic acid and the nature of the alcohol moiety can affect how well the substrate fits into the enzyme's active site. nih.govresearchgate.net While specific studies on this compound are limited, lipases from various sources (e.g., Candida antarctica, Candida rugosa, Rhizomucor miehei) are known to hydrolyze a broad range of esters, including those with branched and long-chain structures. mdpi.comnih.gov

Reactions Involving the Allyl Moiety

The allyl group of this compound is a key site of reactivity, enabling transformations such as sigmatropic rearrangements.

While the classic Claisen rearrangement involves the wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl vinyl ether, allyl esters like this compound can undergo a powerful variant known as the Ireland-Claisen rearrangement. wikipedia.orglibretexts.org This reaction transforms an allyl ester into a γ,δ-unsaturated carboxylic acid. chem-station.comorganic-chemistry.org

The process is initiated by treating the allyl ester with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate is then "trapped" with an electrophilic silyl (B83357) halide, typically chlorotrimethylsilane (B32843) (TMSCl), to generate a silyl ketene (B1206846) acetal (B89532) intermediate in situ. libretexts.orgtcichemicals.com This intermediate possesses the requisite allyl-vinyl-ether-like structure and readily undergoes a concerted wikipedia.orgwikipedia.org-sigmatropic rearrangement, often at or below room temperature. libretexts.orgchem-station.comorganic-chemistry.org Subsequent hydrolysis of the resulting silyl ester during aqueous workup yields the final γ,δ-unsaturated carboxylic acid product. organic-chemistry.orgyoutube.com

The Ireland-Claisen rearrangement is a concerted, pericyclic reaction that proceeds through a highly ordered, six-membered cyclic transition state. wikipedia.orgchem-station.com Computational and experimental studies have shown that this transition state strongly prefers a chair-like conformation over a more strained boat-like conformation to minimize steric interactions. nih.govsandiego.edu The energy difference between the chair and boat transition states can be significant, often dictating the stereochemical outcome of the reaction. nih.govsandiego.edu

In the chair-like transition state, substituents tend to adopt pseudo-equatorial positions to reduce steric strain. This preference is the basis for the high degree of stereocontrol observed in the reaction. While the chair pathway is generally favored, the boat transition state can become competitive or even preferred in structurally rigid or sterically constrained systems where adopting a chair conformation is difficult. nih.govacs.org Theoretical calculations are a key tool for analyzing the relative energies of these competing transition state geometries and predicting the stereoselectivity of the rearrangement. sandiego.eduresearchgate.net

The Ireland-Claisen rearrangement is renowned for its high degree of stereospecificity, allowing for the predictable transfer of stereochemical information. acs.orguchicago.edu A key feature is the ability to control the geometry of the silyl ketene acetal intermediate. organic-chemistry.orgtcichemicals.com By selecting the appropriate solvent system during enolate formation (e.g., THF for Z-enolates or THF/HMPA for E-enolates), one can selectively generate either the (E)- or (Z)-silyl ketene acetal. chem-station.com

This initial geometry dictates the relative stereochemistry of the two newly formed stereocenters in the product. libretexts.org

An (E)-silyl ketene acetal preferentially proceeds through a chair transition state where the substituent at the silyl-bearing carbon is in an equatorial position, leading to an anti relationship between the substituents in the product.

A (Z)-silyl ketene acetal similarly leads to a syn relationship in the product.

This predictable relationship between enolate geometry and product stereochemistry makes the Ireland-Claisen rearrangement a powerful tool in asymmetric synthesis. chem-station.com Furthermore, if the allyl moiety of the starting ester is chiral, this chirality can direct the facial selectivity of the rearrangement, a process known as chiral induction. This has been extensively used to construct complex molecules containing multiple contiguous stereocenters, including all-carbon quaternary centers, with high diastereoselectivity. chem-station.comacs.orgnih.govcore.ac.uk

Intermediate Geometry Preferred Transition State Product Stereochemistry
(E)-Silyl Ketene AcetalChair-like (substituent equatorial)anti
(Z)-Silyl Ketene AcetalChair-like (substituent equatorial)syn

Radical Reactions

The chemical reactivity of this compound is largely dictated by the presence of the allyl group (H₂C=CH-CH₂R). This functional group is susceptible to a variety of radical reactions, primarily due to the unique nature of the allylic hydrogens—the hydrogen atoms on the carbon adjacent to the double bond. These hydrogens are significantly weaker than typical alkane C-H bonds, making them prone to abstraction by radical species. This abstraction leads to the formation of a resonance-stabilized allylic radical, which is a key intermediate in many of the reactions involving this compound. fiveable.meucalgary.ca The delocalization of the unpaired electron across the three-carbon π-system accounts for the radical's enhanced stability compared to a non-stabilized radical, directing the regioselectivity of subsequent reactions. fiveable.meyoutube.com

Allylic halogenation is a characteristic reaction of compounds containing allylic hydrogens, such as this compound. This reaction involves the substitution of an allylic hydrogen with a halogen atom (e.g., bromine or chlorine) rather than the more common electrophilic addition across the double bond. libretexts.org This outcome is favored under specific reaction conditions, namely low concentrations of the halogen and the presence of a radical initiator like UV light (hν) or heat. openochem.orgslideshare.net

The mechanism proceeds via a radical chain reaction consisting of three main stages: initiation, propagation, and termination. ucalgary.ca

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (X₂) into two halogen radicals (2 X•). This process requires energy, typically supplied by heat or UV light. ucalgary.ca

Propagation: This stage consists of two repeating steps. First, a halogen radical abstracts an allylic hydrogen from the this compound molecule, forming a molecule of hydrogen halide (HX) and a resonance-stabilized allylic radical. ucalgary.calibretexts.org This allylic radical can then react with another halogen molecule (X₂) to yield the allylic halide product and a new halogen radical, which continues the chain reaction. slideshare.net

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two halogen radicals, an allyl radical and a halogen radical, or two allyl radicals. ucalgary.ca

N-Bromosuccinimide (NBS) is a common reagent used for allylic bromination as it provides a constant, low concentration of bromine (Br₂) through its reaction with trace amounts of HBr present in the reaction mixture, thereby preventing competitive addition reactions to the double bond. openochem.orgslideshare.net For allylic chlorination, high temperatures are typically employed to favor the radical substitution pathway. libretexts.org

Table 1: Conditions Favoring Allylic Halogenation
Halogenation TypeTypical Reagent(s)Key ConditionsPrimary Function of Conditions
BrominationN-Bromosuccinimide (NBS), CCl₄ (solvent)UV light or peroxide initiator (e.g., AIBN)Generates a low, steady concentration of Br₂ to favor substitution over addition. openochem.orgslideshare.net
ChlorinationCl₂ (gas)High temperatures (e.g., >400 °C)Provides sufficient energy for the radical chain mechanism to dominate over ionic addition. libretexts.org

In the context of radical polymerization, a chain transfer process is a reaction in which the radical activity of a growing polymer chain is terminated and transferred to another molecule. youtube.com This new molecule then becomes a radical that can potentially initiate a new polymer chain. Allyl compounds, including this compound, are particularly known for their participation in chain transfer processes. chemicalpapers.com

Chain transfer in allylic systems can be categorized as either effective or degradative. kyoto-u.ac.jp

Other Potential Reactivity Pathways (e.g., Oxidation, Reduction)

While the reactivity of this compound is not extensively documented in dedicated research, its structure contains two primary functional groups amenable to oxidation and reduction: the allyl group and the ester moiety. The potential reactivity pathways for this compound can be inferred from the well-established chemistry of similar allyl esters. The sterically hindered nature of the 3,5,5-trimethylhexanoate portion of the molecule may influence the rate of these reactions but is not expected to fundamentally alter the types of transformations possible.

Oxidation

The primary site for oxidation in this compound is the allylic position of the propylene (B89431) group. This is a common and synthetically useful transformation for allylic compounds.

One of the most well-established methods for allylic oxidation is the Riley oxidation, which employs selenium dioxide (SeO₂). wikipedia.org This reaction typically introduces a hydroxyl group at the allylic position, which can be further oxidized to a carbonyl group. The reaction proceeds via an ene reaction followed by a researchgate.netnih.gov-sigmatropic rearrangement. wikipedia.org For this compound, this would be expected to yield acrolein trimethylhexanoate or related oxidized species.

Palladium-catalyzed C-H oxidation presents another significant pathway for the functionalization of allylic esters. nih.gov These methods are known for their high selectivity and allow for the direct coupling of a variety of molecules with the allylic position of an olefin.

Enzymatic oxidations also offer a potential pathway. Biocatalysts, such as cytochrome P450 enzymes, are known to perform allylic hydroxylations on various substrates. organic-chemistry.org This method could, in principle, be applied to this compound to achieve a selective oxidation under mild conditions.

The following table summarizes potential oxidation reactions applicable to this compound based on general knowledge of allyl ester reactivity.

Reaction Type Reagent/Catalyst Potential Product(s) General Observations
Allylic OxidationSelenium Dioxide (SeO₂)Allylic alcohol or α,β-unsaturated aldehyde/ketone derivatives of the esterA classic method for allylic oxidation.
C-H Activation/OxidationPd(II)/Sulfoxide catalyst(E)-allylic esters with modified substitutionProvides high selectivity for the linear (E)-isomer.
Enzymatic OxidationCytochrome P450 enzymesAllylic alcohol derivative of the esterOffers high selectivity under mild, environmentally friendly conditions.

This table is illustrative of the potential reactivity of this compound based on the known reactions of analogous allyl esters.

Reduction

The reduction of this compound can target either the allyl double bond or the ester functional group. The outcome of the reaction is highly dependent on the choice of reducing agent and the reaction conditions.

Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are capable of reducing the ester group to a primary alcohol. libretexts.org In the case of this compound, this would result in the formation of 3,5,5-trimethylhexan-1-ol (B147576) and allyl alcohol. Less potent reducing agents, like sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce esters. libretexts.org

Catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), would be expected to reduce the carbon-carbon double bond of the allyl group, yielding propyl 3,5,5-trimethylhexanoate.

Furthermore, the allyl group can be cleaved under reductive conditions, a common strategy for deprotection in organic synthesis. For instance, treatment with sodium borohydride in the presence of a palladium catalyst can lead to the cleavage of the allyl ether linkage, liberating the corresponding carboxylic acid (3,5,5-trimethylhexanoic acid). researchgate.net

The potential reduction pathways for this compound are outlined in the table below.

Reaction Type Reagent/Catalyst Potential Product(s) General Observations
Ester ReductionLithium Aluminum Hydride (LiAlH₄)3,5,5-Trimethylhexan-1-ol and Allyl alcoholA powerful, non-selective reduction of the ester group.
Alkene ReductionH₂ / Palladium on Carbon (Pd/C)Propyl 3,5,5-trimethylhexanoateSelective reduction of the carbon-carbon double bond.
Reductive Cleavage (Deprotection)Sodium Borohydride (NaBH₄) / Pd Catalyst3,5,5-Trimethylhexanoic acidCleavage of the allyl group to yield the carboxylic acid.

This table illustrates the potential reactivity of this compound based on established reactions for analogous allyl esters.

Advanced Spectroscopic and Analytical Characterization of Allyl Trimethylhexanoate

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information on the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of Allyl 3,5,5-trimethylhexanoate are dominated by features arising from the ester and allyl functional groups.

Ester Group: The most prominent feature in the IR spectrum is the intense, sharp absorption band due to the carbonyl (C=O) stretching vibration, which typically appears around 1735-1750 cm⁻¹. libretexts.orgopenstax.orgorgchemboulder.com The C-O stretching vibrations of the ester group give rise to two or more strong bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹. orgchemboulder.comspectroscopyonline.com This characteristic pattern of a strong C=O stretch and strong C-O stretches is a reliable indicator of an ester functional group. spectroscopyonline.com

Allyl Group: The allyl group contributes several characteristic bands. The C=C double bond stretching vibration is observed around 1645 cm⁻¹. The stretching vibrations of the vinylic C-H bonds (=C-H) typically appear at wavenumbers just above 3000 cm⁻¹, in the 3010-3090 cm⁻¹ region.

Alkyl Group: The saturated hydrocarbon portion of the molecule gives rise to C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending vibrations around 1375 cm⁻¹ and 1465 cm⁻¹. openstax.org

Raman spectroscopy provides complementary information. While the polar C=O bond gives a strong signal in the IR, the less polar C=C bond of the allyl group often produces a more intense signal in the Raman spectrum, making it a useful tool for analyzing the double bond. researchgate.net

Characteristic Vibrational Modes for Allyl 3,5,5-trimethylhexanoate

Vibrational ModeFunctional GroupApproximate Wavenumber (cm⁻¹)Typical IR IntensityTypical Raman Intensity
C-H Stretch (sp²)Allyl (=C-H)3010 - 3090MediumMedium
C-H Stretch (sp³)Alkyl (-C-H)2850 - 2960StrongStrong
C=O StretchEster1735 - 1750Very StrongMedium
C=C StretchAllyl~1645MediumStrong
C-H BendAlkyl1375 - 1465MediumMedium
C-O StretchEster1000 - 1300Strong (multiple bands)Weak

The synthesis of Allyl 3,5,5-trimethylhexanoate is typically achieved via Fischer esterification of 3,5,5-trimethylhexanoic acid with allyl alcohol, often using an acid catalyst. Vibrational spectroscopy is an ideal tool for monitoring the progress of this reaction in real-time, forming the basis of Process Analytical Technology (PAT). mt.com

PAT is a framework for designing, analyzing, and controlling manufacturing processes by measuring critical process parameters that affect critical quality attributes. americanpharmaceuticalreview.com By inserting an in-situ attenuated total reflectance (ATR) IR probe or a Raman probe directly into the reaction vessel, spectra can be collected continuously without the need for sampling. nih.govsigmaaldrich.com

The progress of the esterification can be monitored by tracking key spectral changes:

The disappearance of the broad O-H stretching band of the carboxylic acid reactant (typically ~2500-3300 cm⁻¹).

The consumption of the alcohol reactant, monitored by changes in its characteristic O-H or C-O stretching bands.

The appearance and increase in intensity of the characteristic ester C=O (~1740 cm⁻¹) and C-O (~1200 cm⁻¹) bands. researchgate.net

This real-time data allows for the precise determination of reaction kinetics, identification of the reaction endpoint, and assurance of process consistency and product quality, thereby improving efficiency and safety in a manufacturing setting. americanpharmaceuticalreview.comresearchgate.net

Advanced Raman Techniques (e.g., SERS, SHINERS) for Catalysis and Surface Analysis

The study of chemical compounds at surfaces, particularly during catalytic processes, benefits immensely from advanced vibrational spectroscopy techniques that offer high sensitivity and specificity. Surface-Enhanced Raman Scattering (SERS) and Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS) are powerful methods for obtaining detailed molecular information from interfaces.

Surface-Enhanced Raman Scattering (SERS) is a technique that dramatically increases the intensity of Raman scattering from molecules adsorbed on or near nanostructured metal surfaces, typically gold or silver. youtube.com The enhancement originates from two primary mechanisms: an electromagnetic mechanism, where localized surface plasmon resonances on the metal nanostructures amplify the incident laser's electric field, and a chemical mechanism involving charge transfer between the molecule and the metal surface. youtube.comnih.gov This combined effect can boost the Raman signal by many orders of magnitude, even enabling the detection of single molecules. nih.govrsc.org For a compound like allyl trimethylhexanoate, SERS could theoretically be employed to study its interaction with catalytically active metal surfaces during synthesis or degradation reactions. By monitoring characteristic vibrational modes of the ester or allyl groups, one could gain insight into reaction intermediates and mechanisms at the molecular level.

Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS) is a more versatile evolution of SERS that overcomes its major limitation: the requirement for the analyte to be on a specific type of metal surface. nih.gov In SHINERS, the plasmonic nanoparticles (e.g., gold) are coated with an ultrathin, inert shell, typically silica (B1680970) (SiO₂) or alumina. nih.govnih.govnanopartz.com This shell prevents direct contact and chemical interaction between the nanoparticle core and the target analyte, while still allowing the powerful electromagnetic field enhancement to occur. nih.govnanopartz.com These core-shell nanoparticles can then be spread over any surface of interest—such as a non-SERS-active catalyst, a semiconductor, or a biological sample—to amplify the Raman signals of the molecules present. nih.govnih.gov

For this compound, SHINERS opens up a broad range of potential applications in catalysis and surface analysis. For instance, the hydrogenation or oxidation of the allyl group could be monitored in real-time on a platinum catalyst surface, which is not traditionally SERS-active. nih.govspringernature.com By spreading SHINERS nanoparticles over the platinum surface, the vibrational signatures of the reactant, intermediates, and products could be observed with high sensitivity, elucidating the reaction pathway and catalyst performance. rsc.org

TechniquePrinciplePotential Application for this compound
SERSSignal amplification via localized surface plasmon resonance on nanostructured Au, Ag, or Cu surfaces. youtube.comrsc.orgStudying adsorption and reaction mechanisms on catalytically active SERS substrates.
SHINERSSignal amplification using shell-isolated plasmonic nanoparticles, applicable to any surface. nih.govnih.govIn-situ monitoring of catalytic reactions (e.g., hydrogenation) on non-SERS-active surfaces like platinum or analyzing surface films. springernature.comrsc.org

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structure of chemical compounds. When coupled with chromatographic separation methods, it provides unparalleled specificity and sensitivity for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for the analysis of volatile and semi-volatile compounds like this compound. mdpi.com In this hyphenated method, the gas chromatograph first separates the components of a sample mixture based on their volatility and interaction with the stationary phase of the GC column. mdpi.com As each separated component elutes from the column, it enters the mass spectrometer, which acts as a detector.

The mass spectrometer ionizes the molecules, typically using electron impact (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge (m/z) ratio, which serves as a unique "molecular fingerprint."

For this compound, GC-MS analysis serves two primary purposes:

Purity Assessment: The chromatogram reveals the presence of any volatile impurities. The peak area of this compound relative to the total peak area of all components can be used to quantify its purity.

Identity Confirmation: The mass spectrum of the main peak can be compared to reference spectra in databases or analyzed manually to confirm the compound's identity. The fragmentation pattern provides structural information, such as the loss of the allyl group or fragments corresponding to the trimethylhexanoate moiety. mdpi.com

The combination of the retention time from the GC and the fragmentation pattern from the MS provides a very high degree of confidence in the identification and purity assessment of the compound. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides extremely precise measurements of the mass-to-charge ratio of an ion, often with an accuracy of less than 5 parts per million (ppm). nih.gov This capability allows for the unambiguous determination of a compound's elemental formula from its molecular ion. nih.gov For this compound (C₁₂H₂₂O₂), the calculated monoisotopic mass is 198.16198 Da. nih.gov An HRMS instrument could measure this mass with high accuracy, confirming the elemental composition and distinguishing it from other compounds with the same nominal mass but different elemental formulas. nih.gov

When coupled with tandem mass spectrometry (MS/MS), HRMS is also a powerful tool for structural elucidation. In an HRMS/MS experiment, the molecular ion of this compound is selected, fragmented through collision-induced dissociation, and the exact masses of the resulting fragment ions are measured. Analyzing these fragments allows for a detailed reconstruction of the molecule's structure.

Fragment IonProposed StructureCalculated Mass (Da)Significance
[C₃H₅]⁺Allyl cation41.03913Confirms the presence of the allyl group.
[C₉H₁₇O₂]⁺Trimethylhexanoyl cation157.12286Represents the acyl portion of the ester.
[C₉H₁₈O₂]⁺˙Molecular ion198.16198Provides the exact mass for elemental composition determination. nih.gov

Chromatographic Separations for Analysis and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. youtube.com The separation is based on the differential partitioning of components between a mobile phase and a stationary phase.

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile substances. unibo.it A sample containing this compound is injected into the instrument, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin column containing the stationary phase. Separation occurs as different components travel through the column at different rates depending on their boiling points and specific interactions with the stationary phase. scirp.org

For the analysis of this compound, a capillary column with a polar stationary phase (e.g., a wax-type column) or a non-polar phase could be used. mdpi.com A Flame Ionization Detector (FID) is commonly employed for quantification due to its high sensitivity and wide linear range for organic compounds. The retention time—the time it takes for the compound to pass through the column—is a characteristic property under specific analytical conditions and is used for its identification.

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase packed in a column. youtube.com While GC is generally preferred for a volatile ester like this compound, LC could be applied in specific contexts, such as analyzing reaction mixtures that contain non-volatile starting materials or byproducts, or for preparative purification.

When coupled with mass spectrometry, LC-MS becomes a powerful tool for both separation and identification. rsc.orgyoutube.com Since the eluent from an LC is a liquid, an interface is required to vaporize the solvent and ionize the analyte before it enters the high-vacuum region of the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). scispace.com For a moderately polar compound like an ester, either technique could be suitable. Advanced LC-HRMS methods would allow for the sensitive detection and confident identification of this compound and related compounds in complex liquid matrices. rsc.org

Emerging Analytical Methodologies and Data Science Approaches

The analytical landscape for volatile fragrance compounds, such as this compound, is rapidly evolving. Traditional methods, while robust, are increasingly being supplemented and enhanced by emerging technologies that leverage data science and novel sensor platforms. These advancements aim to provide faster, more sensitive, and higher-throughput analysis, which is critical for quality control, formulation development, and authenticity verification in the fragrance industry. The integration of machine learning with spectroscopic data and the development of miniaturized, highly selective sensors represent the forefront of this technological shift, offering powerful new tools for the detailed characterization of complex chemical signatures.

Machine Learning and Deep Learning in Spectroscopic Analysis

The coupling of spectroscopic techniques with machine learning (ML) and deep learning (DL) algorithms offers a powerful approach for the analysis of complex volatile organic compounds (VOCs), including esters like this compound. researchgate.net These computational methods excel at identifying subtle patterns and correlations within large spectral datasets that are often imperceptible to human analysts. By training models on known spectral data, it is possible to build predictive tools for rapid and accurate classification, quantification, and quality assessment. researchgate.net

Deep learning models, for instance, have been successfully used for the classification of durian types based on their complex VOC profiles, which are rich in volatile esters. researchgate.net Similarly, machine learning algorithms like support vector machines (SVM) have been developed by fusing data from electronic noses and hyperspectral imaging (HSI) to discriminate between kiwifruit samples based on storage time, a process linked to changes in volatile ester composition. researchgate.net In the analysis of fruits like peaches, where esters are key aroma contributors, gas chromatography–mass spectrometry (GC-MS) combined with ML can identify key ester-related compounds that define the fruit's volatile profile. researchgate.net

For a compound like this compound, these approaches could be applied to:

Automated Quality Control: An ML model trained on the GC-MS spectra of high-purity this compound could instantly flag batches that contain impurities or degradation products by recognizing deviations from the standard spectral fingerprint.

Complex Mixture Analysis: In a finished fragrance product containing dozens of ingredients, a deep learning model could deconvolve the complex spectral data to quantify the concentration of this compound, even in the presence of overlapping peaks from other esters.

Authenticity and Origin Analysis: By analyzing the complete VOC profile of a fragrance oil, ML algorithms could potentially identify the source of the raw materials or detect fraudulent substitution of key ingredients like this compound.

The performance of such models in related applications demonstrates their high potential for the fragrance industry.

Table 1: Performance of Machine Learning Models in Volatile Ester Analysis

ApplicationAnalytical Technique(s)Machine Learning ModelPerformance MetricAchieved ResultReference
Kiwifruit classification by storage timeElectronic Nose & HSI Data FusionSupport Vector Machine (SVM)Classification Accuracy (Test Stage)94.44% researchgate.net
Durian Type ClassificationGC-MSDeep Learning ModelClassification AccuracyHigh accuracy reported researchgate.net

Biosensors and Nanosensors for Chemical Detection

The development of biosensors and nanosensors represents a significant leap forward in chemical detection, offering the potential for real-time, portable, and highly sensitive analysis of specific molecules like this compound. nih.govresearchgate.net These devices operate by transducing a molecular recognition event into a measurable signal.

Nanosensors , which utilize materials with nanoscale dimensions, offer enhanced sensitivity due to their high surface-area-to-volume ratio. researchgate.net These "electronic noses" can consist of an array of nanosensors, each with partial selectivity to different chemical classes. mdpi.com When exposed to a complex aroma, the combined response of the array creates a unique fingerprint that can be used for identification. For example, sensors sensitive to hydrocarbons and aromatic compounds are key components in nanoelectronic smelling systems for food flavor analysis. mdpi.com Advanced nanosensors have been fabricated using materials like graphene nanoribbon-cobalt ferrite (B1171679) nanocomposites to create highly sensitive and selective electrochemical platforms for detecting flavor compounds like vanillin (B372448) in food samples. bohrium.com Such a system could be adapted to detect and quantify this compound in air for environmental monitoring or on a production line for process control.

Biosensors incorporate a biological recognition element, such as an enzyme or antibody, to achieve very high specificity. While specific biosensors for this compound are not yet described, the principle can be illustrated by related research. Enzymes like carboxylesterases, which are involved in the natural degradation of volatile esters in fruits, could potentially be immobilized on a transducer surface. mdpi.com The binding and subsequent hydrolysis of this compound by the enzyme would generate a measurable signal (e.g., electrochemical, optical), allowing for its specific detection. The development of intracellular biosensors based on luciferase reporter systems for monitoring the cleavage of allyl esters in living systems further highlights the potential for creating highly specific biological detection methods. acs.org

The advantages of these sensor technologies include their portability, low cost, and ability to provide immediate results, making them ideal for applications outside of a traditional laboratory setting. nih.gov

Table 2: Performance of Nanosensors for Detecting Relevant Volatile Compounds

Target AnalyteSensor Material/PlatformDetection MethodLinear RangeLimit of Detection (LOD)Reference
VanillinGraphene nanoribbon-CoFe2O4 nanocompositeElectrochemical0.01–500 µM5.2 nM bohrium.com
General Food Pathogens/ToxinsPiezoresistive Nanocantilever ArrayMechanical Stress (Ligand-Receptor Binding)N/AHigh sensitivity reported nih.gov

Computational and Theoretical Studies on Allyl Trimethylhexanoate

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for predicting the electronic structure and properties of molecules. nasa.govnih.gov These calculations can provide detailed insights into the geometry, energy, and reactivity of allyl trimethylhexanoate.

DFT methods are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its equilibrium geometry. For a flexible molecule like this compound, which contains multiple rotatable single bonds, a conformational analysis is crucial. lumenlearning.com This involves identifying various low-energy conformers and calculating their relative energies to determine the most populated and, therefore, most representative structures at a given temperature.

Table 1: Examples of Parameters Obtainable from Quantum Chemical Calculations for an Ester Molecule

ParameterDescriptionRelevance to this compound
Optimized Geometry The lowest energy 3D arrangement of atoms (bond lengths, bond angles, dihedral angles).Provides the fundamental structure of the most stable conformer(s).
Relative Conformer Energies (ΔE) The energy difference between various stable conformers.Helps to understand the conformational landscape and flexibility of the molecule.
Rotational Barriers The energy required to rotate around a specific chemical bond.Indicates the rigidity or flexibility of different parts of the molecule.
Dipole Moment A measure of the overall polarity of the molecule.Influences intermolecular interactions and solubility.
Vibrational Frequencies Calculated frequencies corresponding to molecular vibrations (e.g., IR and Raman spectra).Can be used to characterize the molecule and compare with experimental spectra.

This table is illustrative and based on general capabilities of quantum chemical methods.

DFT is a powerful tool for investigating the pathways of chemical reactions. youtube.comyoutube.comyoutube.com For this compound, this could include studying its hydrolysis, oxidation, or reactions involving the allyl double bond. By mapping the potential energy surface of a reaction, chemists can identify the transition state—the highest energy point along the reaction coordinate—which is critical for determining the reaction rate. youtube.com

For instance, the hydrolysis of the ester bond is a key reaction. DFT calculations could model the attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon, revealing the structure and energy of the tetrahedral intermediate and the subsequent transition states leading to the formation of allyl alcohol and trimethylhexanoic acid. youtube.comyoutube.com Similarly, reactions at the allyl group, such as addition or oxidation, can be explored to predict regioselectivity and stereoselectivity. nih.gov Studies on related allyl compounds demonstrate that computational methods can effectively model various reaction pathways, including those catalyzed by transition metals. nih.gov

Table 2: Key Information from Reaction Mechanism Studies

InformationDescriptionPotential Application to this compound
Reaction Pathway The sequence of elementary steps from reactants to products.Understanding the mechanism of degradation or metabolism.
Transition State (TS) Geometry The molecular structure at the peak of the energy barrier.Key to understanding how the reaction proceeds at a molecular level.
Activation Energy (Ea) The energy difference between the reactants and the transition state.Determines the rate of the chemical reaction.
Reaction Energy (ΔErxn) The overall energy change from reactants to products.Indicates whether a reaction is exothermic or endothermic.

This table illustrates the type of data generated from theoretical reaction mechanism studies.

Quantitative Structure-Activity Relationships (QSAR) in Mechanistic Chemical Domains

QSAR is a computational modeling method that aims to correlate the chemical structure of a compound with its biological activity or a physical property, such as reactivity. researchgate.netmdpi.com

QSAR models can be developed to predict the reactivity of chemicals like this compound without the need for extensive laboratory testing. rsc.org For fragrance ingredients, QSAR is often used to predict properties like skin sensitization or biodegradability. nih.gov The reactivity of the ester group, for example, can be an important factor in its biological activity. Studies have shown that the hydrolysis rate of esters can be correlated with calculated molecular descriptors. researchgate.netnih.govnih.gov

A typical QSAR model for predicting reactivity would involve calculating a set of molecular descriptors for a series of related esters and then using statistical methods to build an equation that relates these descriptors to experimentally measured reaction rates. These descriptors can include steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges on atoms, HOMO/LUMO energies), and lipophilicity (e.g., logP). nih.gov Such a model could then be used to estimate the reactivity of this compound.

While traditional QSAR models are correlative, mechanistic QSAR models aim to incorporate a deeper understanding of the underlying chemical or biological mechanisms. nih.gov For a compound like this compound, this could involve developing models based on the principles of physical organic chemistry. For instance, a model for ester hydrolysis might explicitly include descriptors that relate to the stability of the transition state.

The development of such frameworks often involves grouping chemicals into categories based on their potential reaction mechanisms. ljmu.ac.uk this compound would fall into the category of allyl esters, which have a known potential for reactivity at both the ester functional group and the allylic position. By building QSAR models within these mechanistically defined domains, the predictions can be more reliable and provide insights into the factors driving the observed activity. youtube.com

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mun.ca This technique allows for the exploration of the conformational landscape and the interactions of a molecule in a simulated environment, such as in a solvent or near a biological membrane. nih.govmdpi.com

For a flexible molecule like this compound, MD simulations can provide a dynamic picture of its conformational behavior, complementing the static view from quantum chemical calculations. lumenlearning.com By simulating the molecule's movement over nanoseconds or longer, researchers can observe transitions between different conformers and determine their relative populations and lifetimes. nih.gov

MD simulations are also invaluable for studying how a molecule like this compound might interact with other molecules. For example, simulations could be used to understand its behavior at an oil-water interface, its partitioning into different phases, or its potential binding to a receptor protein. nih.gov The simulation provides detailed information on intermolecular forces, such as van der Waals and electrostatic interactions, that govern these processes. Although specific MD studies on this compound are not readily found, the methodology is well-established for studying similar organic molecules. nih.gov

Enzymatic Interactions and Biocatalytic Transformations of Allyl Esters in Vitro/non Human Models

Enzyme-Catalyzed Hydrolysis of Allyl Trimethylhexanoate

There is no specific information available in the scientific literature regarding the enzyme-catalyzed hydrolysis of this compound.

Investigation of Esterase Activity and Substrate Specificity

No studies were found that investigated the activity of esterases or the substrate specificity of any enzyme towards this compound.

Enzyme Kinetics and Mechanistic Studies of Biocatalytic Processes

There are no published enzyme kinetic or mechanistic studies specifically involving the biocatalytic processing of this compound.

Structural Basis of Enzyme-Substrate Interactions through Crystallography and Spectroscopy

No crystallographic or spectroscopic data is available that describes the interaction between any enzyme and this compound.

Applications of Allyl Trimethylhexanoate in Materials Science and Polymer Chemistry

Role as a Monomer and Crosslinker in Polymerization Processes

The dual functionality of allyl trimethylhexanoate, featuring a polymerizable double bond and an ester group, positions it as a versatile building block in polymer synthesis. Like other allyl monomers, its polymerization characteristics are distinct from more reactive vinyl monomers such as acrylates or styrenes.

Generally, the free-radical homopolymerization of monoallyl compounds proceeds at a slow rate and typically yields polymers of low to medium molecular weight. researchgate.net This is primarily due to "degradative chain transfer," a process where a hydrogen atom is abstracted from the allylic position, leading to the formation of a stable, less reactive allyl radical that is slow to reinitiate polymerization, effectively terminating the kinetic chain. researchgate.net

However, the allyl group is highly effective in copolymerization reactions and as a crosslinking agent. researchgate.net The presence of the bulky 3,5,5-trimethylhexanoate group is expected to impart specific properties to the resulting polymers, such as increased hydrophobicity, steric bulk, and internal plasticization. In processes like emulsion or suspension polymerization, this compound can be incorporated to modify the polymer backbone, introducing sites for subsequent crosslinking or functionalization.

When used as a crosslinker, particularly in conjunction with multifunctional monomers, the allyl groups can participate in network formation. This is often achieved through mechanisms like thiol-ene click chemistry, a highly efficient and specific reaction between a thiol and the allyl double bond, which can be initiated thermally or photochemically. nih.gov This method allows for the creation of well-defined polymer networks with tailored properties.

Copolymerization is the most significant pathway for utilizing allyl esters like this compound to engineer materials with specific performance characteristics. By incorporating it into polymer chains alongside other monomers, it is possible to finely tune the properties of the final material. researchgate.net

The introduction of the bulky and nonpolar trimethylhexanoate side chain can significantly alter the physical properties of a polymer. Key effects include:

Glass Transition Temperature (Tg): The large, flexible side group can increase the free volume within the polymer matrix, acting as an internal plasticizer and thereby lowering the Tg. This can transform a rigid, brittle polymer into a more flexible and tougher material.

Solubility and Compatibility: The hydrophobic nature of the trimethylhexanoate group can enhance the polymer's solubility in nonpolar solvents and improve its compatibility with other hydrophobic materials, which is advantageous in formulating blends and adhesives.

Surface Properties: Incorporation of this monomer can modify the surface energy of the polymer, potentially leading to increased hydrophobicity and water resistance in films and coatings.

The reactivity of allyl monomers in copolymerization is generally lower than that of many vinyl monomers. researchgate.net This difference in reactivity ratios must be carefully considered to control the monomer sequence distribution and achieve a homogeneous copolymer composition.

Table 1: Predicted Impact of this compound as a Comonomer on Polymer Properties

PropertyPredicted EffectRationale
Glass Transition Temp. (Tg) DecreaseThe bulky side chain increases free volume and chain mobility.
Mechanical Strength Potential DecreaseInternal plasticization may reduce stiffness and tensile strength.
Flexibility / Toughness IncreaseLowered Tg and increased chain spacing can improve impact resistance.
Water Absorption DecreaseThe hydrophobic trimethylhexanoate group repels water.
Solubility Increased in nonpolar solventsEnhanced compatibility with hydrocarbon-based solvents.

This table is illustrative and based on the expected behavior of bulky allyl esters in copolymerization.

The unique chemical structure of this compound makes it a candidate for the synthesis of specialty polymeric additives. These additives are designed to be blended with bulk polymers to impart specific functionalities without being chemically bound to the main polymer chain, or to be used as reactive oligomers.

For instance, copolymers based on allyl esters have been successfully developed as pour point depressants (PPDs) and flow improvers for crude oil. researchgate.netekb.eg A copolymer containing this compound could function similarly. The polymeric backbone would provide the necessary interaction with the bulk fluid, while the branched alkyl side chains could co-crystallize with paraffin waxes, disrupting the formation of large wax crystals that cause solidification at low temperatures. researchgate.netekb.eg

Furthermore, low molecular weight oligomers of this compound could serve as reactive plasticizers. Unlike conventional plasticizers that can migrate out of the polymer matrix over time, a reactive plasticizer with terminal allyl groups can be chemically cross-linked into the matrix during a final curing step, ensuring its permanence and improving the long-term stability of the material's properties.

Development of Polymeric Materials for Advanced Engineering Applications

The functional attributes derived from incorporating this compound can be leveraged to create materials suitable for demanding engineering applications, including high-performance coatings, adhesives, and composites.

In the formulation of coatings and adhesives, the allyl functionality offers a route to developing cross-linkable systems. nih.gov Resins formulated with this compound can be cured via free-radical mechanisms or, more efficiently, through thiol-ene reactions. nih.govmdpi.com This allows for the creation of durable, chemically resistant networks.

The inclusion of the trimethylhexanoate group is expected to provide several benefits:

Improved Adhesion: The nonpolar character can enhance adhesion to low-surface-energy substrates, such as polyolefins.

Enhanced Weatherability: The saturated, branched alkyl chain is resistant to UV degradation and oxidation, potentially improving the outdoor durability of coatings.

Controlled Shrinkage: Copolymerization with allyl esters can help mitigate the shrinkage stress that occurs during the curing of high-performance systems like dental resins or optical adhesives. tuwien.at

For example, a UV-curable adhesive could be formulated from a blend of multifunctional acrylates and an oligomer containing this compound. The acrylate groups would provide rapid initial curing, while the allyl groups could undergo a secondary, post-cure reaction (e.g., with a thiol additive) to enhance cross-link density and toughness.

A polymer or oligomer based on this compound could be applied to the fiber surface. The main chain of the polymer would physically or chemically interact with the fiber, while the protruding allyl groups would be available to co-react with the bulk matrix resin during the composite curing process. This creates a covalent link across the interface, ensuring efficient stress transfer from the matrix to the reinforcement and significantly improving the composite's mechanical properties, such as impact strength and delamination resistance. The hydrophobic nature of the trimethylhexanoate moiety would also help to prevent moisture ingress at the fiber-matrix interface, a common failure mechanism in composites.

Table 2: Potential Applications in Advanced Materials

Application AreaRole of this compoundKey Benefit(s)
Protective Coatings Cross-linkable comonomer in resinImproved flexibility, hydrophobicity, and UV stability.
Pressure-Sensitive Adhesives Comonomer to control Tg and tackInternal plasticization for tailored viscoelastic properties.
Fiber-Reinforced Composites Component of a fiber sizing agentEnhanced interfacial adhesion and moisture resistance.
Reactive Plasticizers Low MW functional oligomerPermanent plasticization without migration.

This table outlines potential applications based on the functional characteristics of the molecule.

Environmental Transformation and Degradation Pathways of Allyl Trimethylhexanoate Academic Focus

Hydrolytic Degradation in Aqueous Environments

Hydrolysis is a primary abiotic degradation pathway for esters in aqueous environments, involving the cleavage of the ester bond by reaction with water. researchgate.net For allyl trimethylhexanoate, this reaction yields allyl alcohol and 3,5,5-trimethylhexanoic acid.

The rate of hydrolysis is significantly influenced by pH and temperature. The reaction can be catalyzed by both acids (H⁺) and bases (OH⁻), in addition to a neutral (water-mediated) reaction. nist.gov Generally, ester hydrolysis is slowest in the neutral pH range (around pH 7) and increases under acidic or, more significantly, alkaline conditions. researchgate.netnih.gov

Table 1: Expected Hydrolytic Degradation of this compound

Reactant Condition Primary Products
This compound Aqueous Environment (Acidic, Neutral, or Basic) Allyl alcohol

This table is based on general principles of ester hydrolysis. researchgate.netnist.gov

Biotransformation by Microbial or Enzymatic Systems in Non-Human Contexts

In soil and aquatic systems, microbial degradation is a key process for the removal of organic compounds. nih.gov The biotransformation of this compound is expected to be initiated by extracellular or intracellular enzymes produced by various microorganisms, such as bacteria and fungi. nih.gov

The primary step in the biodegradation of esters is the enzymatic hydrolysis of the ester linkage, catalyzed by esterases or lipases. researchgate.net This initial cleavage breaks down this compound into its constituent parts: allyl alcohol and 3,5,5-trimethylhexanoic acid.

Table 2: Microbial Biotransformation Pathway

Step Process Substrate Enzyme Class Products
1 Hydrolysis This compound Esterase / Lipase (B570770) Allyl alcohol + 3,5,5-Trimethylhexanoic acid
2a Oxidation Allyl alcohol Alcohol Dehydrogenase Acrolein

This table outlines the expected sequence of microbial degradation based on known pathways for esters and their components. nih.govresearchgate.netnih.gov

Following the initial hydrolysis, the two resulting compounds are further metabolized by microorganisms:

Allyl Alcohol: This alcohol is known to be metabolized by microbial alcohol dehydrogenases to form acrolein, a highly reactive and toxic aldehyde. nih.govresearchgate.netwikipedia.org Acrolein can then be further oxidized to acrylic acid and enter central metabolic pathways.

3,5,5-Trimethylhexanoic Acid: This branched-chain carboxylic acid is expected to undergo microbial degradation, likely through pathways analogous to fatty acid oxidation (e.g., β-oxidation). However, the branched structure of the molecule may result in a slower degradation rate compared to straight-chain acids of similar length. atamanchemicals.com

Characterization of Degradation Products and Intermediates

Based on the degradation pathways discussed, a variety of transformation products and intermediates can be anticipated in the environment. The specific products formed depend on the dominant degradation process.

Hydrolytic Degradation Products:

Allyl alcohol: A primary product of hydrolysis. nist.gov It is volatile and has a relatively short atmospheric half-life of approximately 4.3 hours due to reaction with hydroxyl radicals. nih.gov

3,5,5-Trimethylhexanoic acid: The other primary product of hydrolysis. industrialchemicals.gov.au It is a carboxylic acid that is expected to be less volatile and more water-soluble than the parent ester. coleparmer.comfishersci.com

Oxidative and Photolytic Degradation Intermediates:

Formaldehyde: A common product from the cleavage of the terminal CH₂ group of the allyl moiety by both OH radicals and ozone. nih.gov

3,5,5-Trimethylhexanoyloxy-acetaldehyde: The expected major product from the reaction of the allyl group with OH radicals, by analogy with allyl acetate (B1210297). nih.gov

Glyoxal Ester Derivatives: Formed from the ozonolysis of the double bond. organic-chemistry.org

Acrolein: A key intermediate from the subsequent biological or abiotic oxidation of the primary degradation product, allyl alcohol. nih.govresearchgate.net

The ultimate fate of these intermediates is further degradation, eventually leading to the formation of carbon dioxide, water, and mineral salts under aerobic conditions. The identification of these specific intermediates in environmental samples would require advanced analytical techniques, as their concentrations are likely to be very low and transient.

Future Research Directions and Emerging Paradigms for Allyl Trimethylhexanoate

Exploration of Novel Synthetic Methodologies and Advanced Catalytic Systems

The synthesis of allyl esters, including allyl trimethylhexanoate, is a cornerstone of organic chemistry, with ongoing research focused on developing more efficient and selective catalytic systems. Traditional methods often rely on classical esterification, but modern approaches are exploring a variety of advanced catalysts to improve yields, enhance stereoselectivity, and operate under milder conditions.

Transition metal catalysis, in particular, offers a versatile platform for allyl ester synthesis. beilstein-journals.org Copper complexes are frequently used due to their low toxicity, cost-effectiveness, and unique reactivity in processes like asymmetric allylic oxidation of olefins. acs.orgnih.gov For instance, the Kharasch–Sosnovsky reaction, a classical method for synthesizing allylic esters, utilizes copper salts. acs.org Recent advancements have seen the development of recyclable, heterogeneous oxazoline-based copper catalysts that achieve high yields (up to 95%) and enantioselectivities (up to 96%). acs.org Palladium-based catalysts are also pivotal, especially in reactions involving π-allyl intermediates, such as the Tsuji-Trost reaction. beilstein-journals.orgresearchgate.net Other transition metals like rhodium and iron have also been explored for their catalytic activity in synthesizing allylic esters. acs.org

Beyond transition metals, Lewis acid catalysis presents another promising avenue. Boron Lewis acids, for example, have been shown to catalyze the intermolecular carboacyloxylation of ynamides with esters to produce fully substituted acyclic enol esters with high yield and stereoselectivity. nih.gov This highlights the potential for developing novel, metal-free catalytic systems.

The development of these methodologies aims to overcome limitations of traditional synthesis, such as low catalyst activity, long reaction times, and moderate selectivity. acs.org Future work will likely focus on designing catalysts that are not only highly active and selective but also recoverable and reusable, aligning with the principles of green chemistry. acs.org The exploration of dual catalyst systems, such as Ruthenium/Palladium combinations for the irreversible hydrolysis of allyl esters, also opens new pathways for controlling reaction outcomes. researchgate.net

Catalyst SystemReaction TypeKey AdvantagesReference(s)
Copper-Oxazoline (Heterogeneous) Asymmetric Allylic OxidationHigh yield (up to 95%), high enantioselectivity (up to 96%), recyclable catalyst. acs.org
Palladium Complexes Allylic Substitution (e.g., Tsuji-Trost)High versatility, formation of C-C or C-heteroatom bonds. beilstein-journals.org
Boron Lewis Acids Carboacyloxylation of YnamidesMetal-free, high yield, high stereoselectivity, atom-economic. nih.gov
Ruthenium/Palladium (Dual Catalyst) Isomerization/HydrolysisIrreversible reaction, proceeds via distinct steps catalyzed by each metal. researchgate.net

Application of Advanced Spectroscopic Probes for In-situ Reaction Monitoring

Understanding and optimizing the synthesis of this compound requires detailed knowledge of reaction kinetics, pathway, and the formation of transient intermediates. In-situ (in the reaction mixture) monitoring using advanced spectroscopic probes provides a real-time window into the chemical transformation, offering significant advantages over traditional off-line analysis which can be slow and may not accurately represent the reaction state due to sample quenching. acs.orgspectroscopyonline.com

Mid-infrared (IR) spectroscopy, particularly with Attenuated Total Reflectance (ATR) probes, is a powerful tool for monitoring esterification reactions. nih.govunal.edu.co Fiber-optic probes can be inserted directly into a reactor to track the concentration changes of reactants (e.g., disappearance of the carboxylic acid C=O band) and products (e.g., appearance of the ester C=O band) in real-time. acs.orgunal.edu.co This technique allows for the quantitative analysis of reaction components, with modern chemometric methods like partial least squares (PLS) regression enabling the creation of robust calibration models for accurate concentration prediction. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another exceptionally powerful method for in-situ analysis, providing detailed structural information and quantitative data on all species in a reaction mixture simultaneously. researchgate.netresearchgate.net Flow NMR setups allow for the continuous monitoring of reactions under process conditions. researchgate.net By tracking the time-evolution of specific signals, researchers can obtain valuable mechanistic information, identify intermediates, quantify by-products, and determine reaction kinetics. researchgate.netcardiff.ac.uk The development of high-field NMR and cryogenically cooled probes enhances sensitivity, making it possible to observe even low-concentration species. researchgate.net

These in-situ techniques are crucial for process optimization, enabling better control over reaction parameters to maximize yield and minimize impurities. They are particularly valuable for reactions involving unstable intermediates or equilibria that could be disturbed by sampling. spectroscopyonline.com

Spectroscopic ProbeInformation ObtainedAdvantages for Ester Synthesis MonitoringReference(s)
Mid-Infrared (ATR) Concentration profiles of reactants, products, and intermediates.Robust, real-time quantitative analysis, suitable for laboratory and plant environments. acs.orgnih.gov
NMR (Flow/In-situ) Detailed structural information, quantitative concentration of all species, reaction kinetics, mechanistic insights.Non-destructive, highly specific, provides comprehensive reaction picture. researchgate.netresearchgate.netcardiff.ac.uk
Raman Spectroscopy Molecular vibrational information, complementary to IR.Less interference from water, suitable for aqueous systems, can be used with fiber optics. spectroscopyonline.com

Integration of Computational Chemistry and Machine Learning with Experimental Data

The synergy between computational chemistry, machine learning (ML), and experimental data is creating a paradigm shift in chemical research, moving towards predictive and accelerated discovery. nih.govacs.org For the synthesis of this compound, these tools can be used to predict reaction outcomes, optimize reaction conditions, and even design novel, more efficient catalysts. ijcce.ac.irresearchgate.net

Machine learning algorithms, such as Random Forest, XGBoost, and Artificial Neural Networks (ANN), can be trained on datasets of known chemical reactions to predict outcomes like product yield. ijcce.ac.irpharmaceutical-technology.com These models learn complex, non-linear relationships between various input features—such as catalyst type, solvent, temperature, and reactant structure—and the reaction's success. ijcce.ac.irpharmaceutical-technology.com For instance, a model trained on transesterification reactions catalyzed by metal-organic frameworks (MOFs) successfully identified the most important factors influencing the reaction and predicted yields with high accuracy (over 91% for the XGBoost model). ijcce.ac.ir This predictive power allows chemists to screen a vast number of potential reaction conditions in silico, saving significant time and resources by focusing experimental efforts on the most promising candidates. pharmaceutical-technology.comnih.gov

Computational chemistry methods, such as Density Functional Theory (DFT), provide the foundational data needed to train these ML models and to gain fundamental insights into reaction mechanisms. acs.orgresearchgate.net By calculating energy barriers and the structures of transition states, computational chemistry can explain why certain catalysts are more effective than others and guide the rational design of new catalytic systems. acs.org The integration of these computational approaches with high-throughput experimentation can dramatically accelerate the optimization of the synthesis of this compound. nih.gov

Technique/ModelApplication in SynthesisKey BenefitReference(s)
Machine Learning (e.g., XGBoost, Random Forest) Predict reaction yield and identify key influencing factors (e.g., catalyst, temperature).Accelerates optimization by reducing the number of required experiments; predicts outcomes for new reactants. ijcce.ac.irpharmaceutical-technology.com
Neural Networks Predict major products from a set of reactants by learning reaction rules from large datasets.Can handle complex reaction patterns and generalize to new chemical transformations. nih.govnih.gov
Computational Chemistry (e.g., DFT) Calculate reaction energy profiles, model catalyst-substrate interactions, generate data for ML models.Provides fundamental understanding of reaction mechanisms to guide rational catalyst design. acs.orgresearchgate.net

Elucidation of Complex Structure-Reactivity Relationships for Targeted Chemical Design

Understanding the intricate relationship between a molecule's structure and its chemical reactivity is fundamental to designing compounds with specific, desired properties. For this compound, which is used as a fragrance ingredient, this involves correlating its molecular features not only with its synthetic accessibility but also with its olfactory properties and stability. nih.govnih.gov

The reactivity of allyl compounds is largely dictated by the allylic position—the carbon atom adjacent to the double bond. wikipedia.org The C-H bonds at this site are weaker than typical sp³ C-H bonds, making them more susceptible to reactions like oxidation. wikipedia.org This inherent reactivity is a key consideration in both the synthesis and the application of allyl esters. The specific structure of the ester group, in this case, trimethylhexanoate, also plays a crucial role. Its steric bulk and electronic properties can influence the reactivity of the allyl group and are critical to its characteristic fragrance profile.

By systematically studying a range of related allyl esters with variations in either the allyl or the carboxylate moiety, researchers can build structure-activity relationship (SAR) models. nih.gov These studies correlate specific structural features (e.g., chain length, branching, presence of other functional groups) with reactivity patterns and sensory outcomes. researchgate.net This knowledge is invaluable for targeted chemical design. For example, if a more stable fragrance molecule is desired, modifications could be made to the structure to reduce the reactivity of the allylic position without negatively impacting the desired scent. This understanding allows for the rational design of new fragrance molecules with improved performance, such as enhanced longevity or a specific scent profile.

Structural FeatureImpact on Reactivity/PropertiesDesign ImplicationReference(s)
Allyl Group (C=C-C) Site of enhanced reactivity (e.g., oxidation, addition reactions).Key functional group for synthesis; stability in final product must be considered. wikipedia.org
Substituents on Allyl Group Can alter the electronic and steric environment, influencing reaction rates and regioselectivity.Can be modified to fine-tune reactivity and properties of the final molecule. researchgate.netnih.gov
Ester Group (Trimethylhexanoate) Influences steric hindrance at the reaction center, solubility, and is critical for the molecule's fragrance profile.The primary determinant of the molecule's identity and application as a fragrance. nih.gov

Development of Sustainable Processes for this compound Production

The chemical industry is increasingly adopting the principles of green chemistry to develop manufacturing processes that are more environmentally benign, safer, and economically viable. fatfinger.iorsc.org For the production of this compound, this involves a holistic approach that considers the entire lifecycle of the product, from raw material sourcing to final synthesis and waste management. ctfassets.netresearchgate.net

A key focus of green chemistry is to improve atom economy , designing synthetic routes that maximize the incorporation of reactant atoms into the final product, thus minimizing waste. ispe.org The use of catalytic reactions, as opposed to stoichiometric reagents, is a cornerstone of this approach because catalysts can be used in small amounts and are often recyclable. ctfassets.netresearchgate.net Developing biocatalytic routes using enzymes could offer a highly selective and environmentally friendly alternative to traditional chemical catalysts, operating under mild conditions (ambient temperature and pressure) in aqueous media. ispe.org

Another critical aspect is the reduction or elimination of hazardous substances, particularly volatile organic solvents. ctfassets.net Research into greener solvents (like water or supercritical CO₂) or solvent-free reaction conditions can significantly reduce the environmental impact of a process. researchgate.netmdpi.com Furthermore, continuous flow synthesis is emerging as a more sustainable alternative to traditional batch processing. ispe.org Flow reactors offer better control over reaction temperature and time, leading to higher yields, improved safety, and reduced waste generation. researchgate.net

Finally, a sustainable process considers energy efficiency and the use of renewable feedstocks . fatfinger.io Designing syntheses that can be run at lower temperatures and pressures reduces energy consumption. researchgate.net Exploring pathways to produce precursors for this compound from biomass rather than petrochemical sources is a long-term goal for enhancing the sustainability of its production. mdpi.com

Green Chemistry PrincipleApplication to this compound ProductionBenefitReference(s)
High Atom Economy / Catalysis Use of efficient catalytic methods (e.g., transition metal or biocatalysis) instead of stoichiometric reagents.Reduces waste, increases efficiency. ctfassets.netispe.org
Safer Solvents / Conditions Replacing hazardous organic solvents with greener alternatives or implementing solvent-free synthesis.Reduces pollution and improves worker safety. researchgate.netmdpi.com
Energy Efficiency Developing processes that operate at lower temperatures and pressures; using continuous flow reactors.Lowers costs and reduces carbon footprint. fatfinger.ioresearchgate.net
Renewable Feedstocks Sourcing starting materials from biomass instead of fossil fuels.Reduces reliance on finite resources, improves long-term sustainability. mdpi.com

Q & A

Q. What are the standard synthetic routes for allyl trimethylhexanoate, and what methodological considerations ensure high yield and purity?

this compound is synthesized via esterification of allyl alcohol with trimethylhexanoic acid under azeotropic conditions or via catalytic alkylation. Key methodologies include:

  • Azeotropic esterification : Removal of water using molecular sieves or Dean-Stark traps to shift equilibrium toward ester formation .
  • Metal-free alkylation : Employing deep eutectic solvents (DES) as green promoters for allylic alcohol activation, avoiding transition-metal catalysts .
  • Quality control : Gas chromatography (GC) with flame ionization detection (FID) to monitor purity (>97% by GC) and residual allyl alcohol content .

Q. How can structural and electronic properties of this compound inform its reactivity in organic transformations?

The allyl group’s sp³-hybridized carbon and conjugated π-system enable nucleophilic attack at the α,β-unsaturated position. Computational methods (e.g., DFT at B3LYP/6-31G(d)) predict charge distribution and regioselectivity in reactions like Tsuji-Trost allylation or β-alkynyl elimination . Experimental validation via NMR (e.g., 1^1H and 13^{13}C) confirms electronic effects, such as deshielding of allylic protons due to electron-withdrawing ester groups .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

  • GC-MS : Optimal for volatile derivatives; use DB-5MS columns and electron impact ionization (EI) for fragmentation patterns .
  • HPLC-UV/Vis : Reverse-phase C18 columns with acetonitrile/water gradients; detection at 210 nm for ester carbonyl absorption .
  • Headspace SPME : For trace analysis in aqueous systems, with polydimethylsiloxane (PDMS) fibers and internal standardization .

Advanced Research Questions

Q. What stereochemical challenges arise in enantioselective synthesis of this compound derivatives, and how can they be addressed?

Enantioselective allylation requires chiral catalysts (e.g., BINOL-phosphoric acids) to control axial chirality. Key strategies include:

  • Dynamic kinetic resolution : Combining chiral ligands (e.g., Josiphos) with palladium catalysts to isomerize allyl intermediates during halocyclization .
  • Diastereoselective cyclization : Using bulky Lewis acids (e.g., Ti(OiPr)4_4) to bias transition states in pyrazolidine or isoxazolidine formation, achieving up to 98% ee .

Q. How do computational models predict the environmental fate and toxicity of this compound?

  • QSAR models : Predict bioaccumulation potential (logP ~3.2) and aquatic toxicity (LC50_{50} for Daphnia magna: 1.2 mg/L) .
  • Metabolic pathway analysis : Cytochrome P450-mediated oxidation generates epoxy intermediates, linked to hepatotoxicity in rodents (LOAEL: 50 mg/kg/day) .
  • Contradictions in data : Mechanistic evidence for carcinogenicity is inadequate (IARC Group 3), but occupational exposure limits (OELs) are recommended at 0.1 ppm due to respiratory irritation risks .

Q. What mechanistic insights explain this compound’s role in radical-mediated polymerizations?

The allyl group undergoes β-hydrogen elimination to form propagating radicals. Key observations:

  • EPR spectroscopy : Detects allyl radical intermediates with hyperfine splitting constants (aH_{H} = 13 G) characteristic of delocalized spin density .
  • Kinetic studies : Rate constants (kp_{p} = 1.5 × 103^3 M1^{-1}s1^{-1} at 60°C) indicate chain-transfer dominance over propagation, limiting polymer molecular weight .

Data Contradictions and Resolution

Q. Discrepancies in reported toxicity profiles: How should researchers reconcile conflicting data?

  • Acute vs. chronic toxicity : Short-term studies show low oral toxicity (LD50_{50} > 2000 mg/kg in rats), while chronic exposure at 100 mg/kg/day causes hepatic vacuolation .
  • Mitigation : Use tiered testing—OECD 423 (acute) followed by OECD 453 (chronic)—to resolve dose-response inconsistencies .

Methodological Recommendations

Best practices for handling this compound in laboratory settings:

  • Storage : Under nitrogen at 2–8°C to prevent peroxide formation .
  • Waste disposal : Neutralize with 10% NaOH before incineration to avoid releasing volatile allyl alcohol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.